4-(Difluoromethyl)benzo[d]oxazol-2-amine
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Overview
Description
4-(Difluoromethyl)benzo[d]oxazol-2-amine is an organic compound featuring a benzooxazole ring with a difluoromethyl substituent at the 2-position and an amine group at the 4-position . This compound is of interest in medicinal chemistry and pharmaceutical research due to its distinctive structural attributes and potential pharmacological properties .
Preparation Methods
The synthesis of 4-(Difluoromethyl)benzo[d]oxazol-2-amine typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate is then further reacted to introduce the difluoromethyl group and the amine group at the desired positions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
4-(Difluoromethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, to form various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Difluoromethyl)benzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies to understand the biological activity of difluoromethylated compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 4-(Difluoromethyl)benzo[d]oxazol-2-amine include other benzooxazole derivatives with different substituents. For example:
2-(Difluoromethyl)benzo[d]oxazol-4-amine: Similar structure but with the difluoromethyl group at a different position.
Benzo[d]oxazol-2-amine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H6F2N2O |
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Molecular Weight |
184.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H6F2N2O/c9-7(10)4-2-1-3-5-6(4)12-8(11)13-5/h1-3,7H,(H2,11,12) |
InChI Key |
KFPSDRAJVCDVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)C(F)F |
Origin of Product |
United States |
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